Istradefyllin

Übersicht

Beschreibung

Istradefyllin ist ein selektiver Adenosin-A2A-Rezeptor-Antagonist, der als Zusatztherapie bei Parkinson-Krankheit eingesetzt wird. Es wird unter dem Markennamen Nourianz vermarktet und wird in erster Linie verschrieben, um "Off"-Episoden bei Patienten zu reduzieren, die eine Langzeitbehandlung mit Levodopa/Carbidopa erhalten .

Wissenschaftliche Forschungsanwendungen

Istradefyllin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird in Studien zu Adenosin-Rezeptor-Antagonisten verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die neuronale Aktivität und die motorische Funktion.

Medizin: Klinisch zur Behandlung der Parkinson-Krankheit und zur Verbesserung der motorischen Funktion eingesetzt

Industrie: In der pharmazeutischen Industrie zur Herstellung von Medikamenten gegen Parkinson-Krankheit verwendet.

Wirkmechanismus

This compound wirkt, indem es selektiv den Adenosin-A2A-Rezeptor antagonisiert, der sich in den Basalganglien befindet, einem Bereich des Gehirns, der an der motorischen Steuerung beteiligt ist. Durch die Hemmung dieses Rezeptors trägt this compound dazu bei, das Gleichgewicht der Basalganglienaktivität wiederherzustellen, wodurch motorische Schwankungen bei Parkinson-Patienten reduziert werden . Die genauen molekularen Zielstrukturen und -wege, die daran beteiligt sind, umfassen die Interaktion mit Dopamin-D2-Rezeptoren im Striatum .

Wirkmechanismus

Target of Action

Istradefylline primarily targets the adenosine A2A receptors (A2AR) . These receptors are found in the basal ganglia, a region of the brain that suffers degeneration in Parkinson’s disease and is also significantly involved in motor control . A2A receptors are also expressed on GABAergic medium spiny neurons within the indirect striato .

Mode of Action

Istradefylline is a selective antagonist at the adenosine A2A receptor . It is believed to bind an A2AR within an A2AR-D2R-tetramer and function as a negative allosteric modulator (NAM) towards the other A2AR, thus inhibiting the effects of adenosine and enhancing the movement (locomotion) promoting effects exerted by dopamine via D2R .

Biochemical Pathways

Istradefylline is known to affect the γ-aminobutyric acid (GABA) pathway of the subthalamic nucleus . By blocking the adenosine A2A receptor, it is presumed to reduce the overactivity of the striatal pathway, restoring the balance of basal ganglia .

Pharmacokinetics

The primary metabolite found in urine is the active 4’-O-monodesmethyl istradefylline (M1) .

Result of Action

The molecular and cellular effects of Istradefylline’s action are primarily related to its antagonistic effect on the adenosine A2A receptor. This results in enhanced locomotion promoting effects exerted by dopamine via D2R . It is also known to improve the motor symptoms of patients with Parkinson’s disease .

Action Environment

The efficacy of Istradefylline can be influenced by environmental factors. For instance, its crystal form, as an important factor in the efficacy of the drug, is rarely studied . Furthermore, long-term consumption of caffeine, a dietary factor, can affect the diversity of gut microbiota, which in turn can influence the metabolism of caffeine .

Vorbereitungsmethoden

Die Synthese von Istradefyllin umfasst mehrere Schritte, beginnend mit 1,3-Diethyl-5,6-diaminouracil als Ausgangsmaterial. Der Prozess beinhaltet Acylierungs-, Annulations- und Methylierungsreaktionen . Die Zwischenverbindung (E)-8-[2-(3,4-Dimethoxyphenyl)vinyl]-1,3-diethyl-3,7-dihydro-1H-purin-2,6-dion wird durch Kondensations- und Ringschlussreaktionen erhalten . Industrielle Produktionsverfahren konzentrieren sich auf die Optimierung von Ausbeute und Reinheit, wobei einige Verfahren über 85% Ausbeute und 97% Reinheit erreichen .

Analyse Chemischer Reaktionen

Istradefyllin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch eines Atoms oder einer Gruppe durch ein anderes. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Natriumhydroxid, Dimethylsulfat und Essigsäureanhydrid.

Vergleich Mit ähnlichen Verbindungen

Istradefyllin ist unter den Adenosin-A2A-Rezeptor-Antagonisten einzigartig aufgrund seiner Selektivität und Wirksamkeit bei der Behandlung der Parkinson-Krankheit. Ähnliche Verbindungen umfassen:

Carbidopa/Levodopa: Häufig in Kombination mit this compound zur Behandlung der Parkinson-Krankheit eingesetzt.

Sinemet: Eine weitere Kombination aus Carbidopa und Levodopa, die für ähnliche Zwecke eingesetzt wird. This compound zeichnet sich durch seine Fähigkeit aus, "Off"-Episoden zu reduzieren, ohne den Dopaminspiegel direkt zu beeinflussen.

Eigenschaften

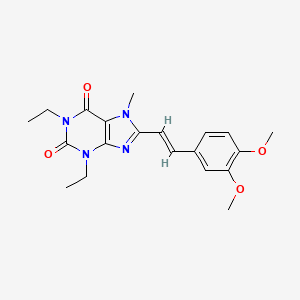

IUPAC Name |

8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(3)16(21-18)11-9-13-8-10-14(27-4)15(12-13)28-5/h8-12H,6-7H2,1-5H3/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVRBWUUXZMOPW-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057652 | |

| Record name | Istradefylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5µg/mL | |

| Record name | Istradefylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11757 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Istradefylline is a selective adenosine A2A receptor inhibitor. These receptors are found in the basal ganglia, a region of the brain that suffers degeneration in Parkinson's disease, and is also significantly involved in motor control. A2A receptors are also expressed on GABAergic medium spiny neurons within the indirect striato-pallidal pathway. The GABAergic action of this pathway is thereby reduced. Istradefylline has 56 times the affinity for A2A receptors than A1 receptors. | |

| Record name | Istradefylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11757 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

155270-99-8 | |

| Record name | Istradefylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155270-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Istradefylline [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155270998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Istradefylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11757 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Istradefylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Istradefylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISTRADEFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GZ0LIK7T4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

189-193 | |

| Record name | Istradefylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11757 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Istradefylline is a selective antagonist of the adenosine A2A receptor (A2AR) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This means it binds to the A2AR and blocks the actions of adenosine, an endogenous neurotransmitter that modulates dopamine signaling in the brain.

A: A2ARs are primarily located in the indirect pathway of the basal ganglia, a brain region crucial for motor control. In Parkinson’s disease, there is an imbalance between the direct and indirect pathways. By blocking A2ARs, istradefylline reduces the activity of the indirect pathway, helping to restore this balance and improve motor function [, , , ].

A: No, istradefylline's mechanism of action is distinct from dopaminergic therapies [, ]. It does not directly influence dopamine levels but instead modulates their effects through A2AR antagonism. This is a key advantage as it may offer therapeutic benefits without exacerbating dopamine-related side effects.

ANone: Istradefylline has a molecular formula of C19H24N6O3 and a molecular weight of 384.44 g/mol.

ANone: The provided research papers do not present detailed spectroscopic data like NMR or IR spectra for istradefylline.

ANone: The provided research focuses on the pharmaceutical properties of istradefylline and does not include information on its material compatibility, stability, performance, or applications outside of a medical context.

ANone: Istradefylline is a small molecule drug and does not exhibit catalytic properties. The provided research papers do not describe its use in catalytic reactions.

A: Yes, molecular docking studies have been conducted to investigate the binding mode of istradefylline and its derivatives to the A2AR [, ]. These studies helped to understand how structural modifications to istradefylline could impact its binding affinity and potentially guide the development of new A2AR antagonists.

A: While not explicitly mentioned, the study designing five-membered heterocyclic derivatives of istradefylline implicitly explored SAR by correlating structural changes with observed inhibitory activity against A2AR [].

A: Research suggests that the trans-double bond in istradefylline is susceptible to isomerization []. Replacing this bond with heterocyclic rings like thiazole or benzothiazole was explored as a way to potentially increase stability while maintaining activity [].

A: Istradefylline's trans-double bond is prone to isomerization under certain conditions, potentially affecting its stability and activity [].

ANone: The provided research papers primarily focus on the preclinical and clinical aspects of istradefylline and do not discuss SHE regulations related to its manufacture or use.

A: Istradefylline is formulated for oral administration and is absorbed from the gastrointestinal tract [, ]. Specific details on its bioavailability are not provided in the research abstracts, but its successful development as an oral therapy implies an acceptable bioavailability profile.

A: Istradefylline is primarily metabolized by the cytochrome P450 (CYP) enzymes, specifically CYP3A4 [, ]. Co-administration with strong CYP3A4 inducers, like rifampin, can significantly reduce istradefylline exposure []. Conversely, CYP3A4 inhibitors can increase its exposure, highlighting the importance of considering drug interactions [, ].

A: Yes, istradefylline can inhibit P-glycoprotein (P-gp), a transporter protein involved in drug efflux [, ]. This interaction can increase the exposure of other drugs that are substrates of P-gp, potentially leading to drug interactions [].

A: Istradefylline has a relatively long elimination half-life of approximately 57 hours, which supports its once-daily dosing regimen [].

A: Yes, population pharmacokinetic-pharmacodynamic (PK/PD) analyses have been conducted to explore the relationship between istradefylline exposure and both its efficacy and safety []. These analyses indicated that the probability of experiencing side effects like dyskinesia, dizziness, and nausea is related to the dose and exposure of istradefylline [].

A: Istradefylline has been extensively studied in animal models of Parkinson's disease, including MPTP-treated primates []. These studies demonstrated that istradefylline could enhance the effects of levodopa and improve motor function without worsening dyskinesia [].

A: Numerous clinical trials have demonstrated that istradefylline effectively reduces "OFF" time, periods when PD medications wear off and symptoms return, in patients with Parkinson's disease who experience motor fluctuations while on levodopa therapy [, , , , , , ]. Istradefylline also improved motor function, as assessed by the Unified Parkinson’s Disease Rating Scale (UPDRS) Part III [, , , ].

A: Yes, some studies explored the potential benefits of istradefylline for non-motor symptoms, with promising results observed in improving fatigue and quality of life in PD patients [, ].

ANone: The provided research abstracts do not mention specific resistance mechanisms to istradefylline or its cross-resistance with other compounds.

ANone: The provided information highlights that istradefylline is generally well-tolerated. Specific details on its safety profile, including potential long-term effects, should be sought from comprehensive drug information resources.

ANone: The provided research primarily focuses on the oral formulation of istradefylline. There is no mention of alternative drug delivery or targeting strategies for this compound.

ANone: The provided research does not discuss specific biomarkers for predicting istradefylline efficacy, monitoring treatment response, or identifying adverse effects.

ANone: Specific analytical methods for characterizing or quantifying istradefylline are not detailed in the provided research abstracts. Standard analytical techniques like HPLC are likely employed for its analysis.

ANone: The research provided focuses on the clinical and pharmacological aspects of istradefylline and does not provide information about its environmental impact or degradation.

ANone: The provided research abstracts do not discuss the dissolution rate or solubility of istradefylline.

ANone: The provided research papers do not detail the validation of specific analytical methods for istradefylline. Standard analytical validation procedures would be followed for this purpose.

ANone: The provided research primarily focuses on the neurological effects of istradefylline and does not include information about its potential immunogenicity or effects on the immune system.

A: As mentioned earlier, istradefylline is known to inhibit P-glycoprotein (P-gp) [, ]. This interaction can potentially alter the absorption, distribution, and elimination of other drugs that are substrates of P-gp, leading to clinically relevant drug interactions [, ].

A: Istradefylline is primarily metabolized by CYP3A4 and is susceptible to interactions with CYP3A4 inducers and inhibitors [, , ]. Co-administration with potent CYP3A4 inducers like rifampin significantly reduces istradefylline exposure, requiring dose adjustments. On the other hand, CYP3A4 inhibitors can increase its levels [, , ].

ANone: The provided research does not contain information on the biocompatibility or biodegradability of istradefylline.

A: Yes, tozadenant is another A2A receptor antagonist that has been studied in clinical trials for Parkinson’s disease []. While promising, tozadenant is not currently commercially available. Other A2A antagonists are also under investigation, illustrating the ongoing interest in this therapeutic target.

A: Unlike dopamine agonists, istradefylline does not directly act on the dopaminergic system, which may be advantageous in mitigating certain dopamine-related side effects [, ]. Clinical trials have shown that both istradefylline and dopamine agonists can effectively reduce "OFF" time, but individual patient response and tolerability may vary [, , , , , , , ].

ANone: The provided research does not contain information related to the recycling or waste management of istradefylline.

A: The provided research highlights the use of standard preclinical models, such as MPTP-treated primates, to investigate the efficacy and mechanisms of istradefylline in Parkinson's disease []. Additionally, advanced techniques like positron emission tomography (PET) were employed to assess A2AR occupancy in the human brain [].

A: Istradefylline was first approved for use in Japan in 2013 as an adjunct to levodopa for patients with Parkinson’s disease experiencing “OFF” episodes []. It was later approved by the US Food and Drug Administration in 2019 for the same indication [].

A: The development and study of istradefylline exemplify cross-disciplinary research involving medicinal chemistry, pharmacology, neurology, and clinical medicine. Furthermore, the integration of computational methods, such as molecular docking, underscores the synergy between computational chemistry and drug discovery efforts [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.